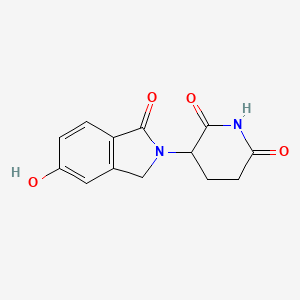

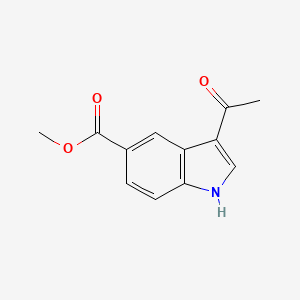

![molecular formula C12H17N3S2 B2489631 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine CAS No. 727676-30-4](/img/structure/B2489631.png)

3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of adamantane-1,3,4-thiadiazole hybrids involves various strategies, including the reaction of adamantane-containing compounds with thiadiazole derivatives under specific conditions. A notable example includes the synthesis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, where different orientations of the amino group and the impact of halogen substitutions were explored (El-Emam et al., 2020). Additionally, green synthesis protocols using nano-MgO and ionic liquid-catalyzed methods have been developed for adamantyl-imidazolo-thiadiazoles, emphasizing environmental sustainability (Anusha et al., 2015).

Molecular Structure Analysis

The molecular structure and noncovalent interactions of these compounds have been extensively studied using crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This research highlights the significance of N–H⋯N hydrogen bonds and other noncovalent interactions in stabilizing the crystal structures of adamantane-thiadiazole hybrids (El-Emam et al., 2020).

Chemical Reactions and Properties

Adamantane-thiadiazole compounds undergo various chemical reactions, including condensation and cyclization, to form derivatives with potential biological activities. These reactions are crucial for the development of compounds with enhanced antimicrobial and anti-inflammatory properties (Kadi et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are influenced by the adamantane core and the thiadiazole ring. Studies involving vibrational spectroscopy and quantum chemical calculations provide insights into the electronic properties, charge transfer, and stability of the molecule, contributing to a better understanding of their physical characteristics (Al-Wahaibi et al., 2019).

Chemical Properties Analysis

The chemical properties of 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine derivatives, including reactivity and potential biological activity, are significantly influenced by the structure. These compounds exhibit a range of activities, from antimicrobial to anti-inflammatory, attributed to their ability to interact with biological targets through noncovalent interactions and hydrogen bonding (Kadi et al., 2010).

Wissenschaftliche Forschungsanwendungen

Thiadiazole Derivatives

Thiadiazoles, including compounds like 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine, are known for their extensive pharmacological activities. Research has shown that 1,3,4-thiadiazole derivatives possess anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities (Mishra et al., 2015). These activities are likely due to the presence of the toxophoric N2C2S moiety, making them significant in the development of new drugs. Furthermore, the chemistry of thiadiazole compounds is versatile, finding applications in organic synthesis, pharmaceuticals, and as metal chelating agents (Asif, 2016).

Adamantane-based Compounds

Adamantane derivatives, including those with sulfanyl-thiadiazolylamine moieties, are particularly noted for their potential in treating neurodegenerative diseases. Compounds such as amantadine and memantine, which are derived from adamantane, are already used to treat dementia, Alzheimer's, and Parkinson's diseases. The pharmacological potential of adamantane derivatives extends beyond these well-known compounds, suggesting that other derivatives could offer benefits in neuroprotection and the treatment of other neurodegenerative diseases (Dembitsky et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1-adamantylsulfanyl)-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S2/c13-10-14-11(15-17-10)16-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMCXAZBYOGSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)SC4=NSC(=N4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-3-Methyl-6-oxa-3lambda5-phosphabicyclo[3.1.0]hexane 3-oxide](/img/structure/B2489549.png)

![5-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2489550.png)

![2-chloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2489552.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2489553.png)

![(2-(3-methoxyphenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2489556.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)

![tert-Butyl [4-(4-chlorobenzyl)piperidin-4-yl]methylcarbamat](/img/structure/B2489570.png)

![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)